benzofuro[2,3-d]pyridazin-4(3H)-one
Overview
Description
Benzofuro[2,3-d]pyridazin-4(3H)-one is a heterocyclic compound that features a fused benzofuran and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Benzofuro[2,3-d]pyridazin-4(3H)-one has been identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival. It plays a crucial role in the development and progression of certain types of cancer.
Mode of Action
This compound interacts with EGFR tyrosine kinase, inhibiting its activity . The inhibition of EGFR tyrosine kinase prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an antiproliferative effect.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, this compound disrupts the activation of downstream signaling molecules, including MAPK and PI3K, which are involved in cell proliferation, survival, and differentiation.
Result of Action
The inhibition of EGFR tyrosine kinase by this compound results in the suppression of cell proliferation and survival . This makes it a potential therapeutic agent for cancers that overexpress or have mutations in EGFR.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-d]pyridazin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a transition metal-free method can be employed to synthesize N-substituted derivatives of this compound . This method involves the transformation of shikimic acid to methyl 3-dehydroshikimate, followed by further functionalization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[2,3-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications.
Scientific Research Applications
Benzofuro[2,3-d]pyridazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Benzothieno[2,3-d]pyridazine: This compound features a thiophene ring instead of a furan ring, offering different electronic properties and reactivity.
Benzofuran derivatives: Various benzofuran derivatives exhibit similar biological activities and are used in related research applications.
Uniqueness
Benzofuro[2,3-d]pyridazin-4(3H)-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3H-[1]benzofuro[2,3-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYPDSHHTRFKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496122 | |
Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50266-85-8 | |
Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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